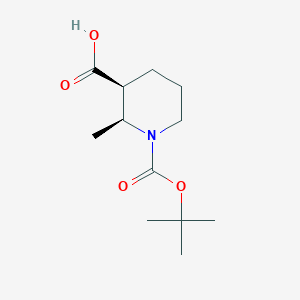

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

Description

Structural Characterization

Crystallographic Analysis of Stereochemical Configuration

While direct crystallographic data for (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid are not explicitly reported in the literature, insights can be drawn from analogous piperidine derivatives. Piperidine rings in such compounds typically adopt chair conformations , as observed in related structures like 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The axial orientation of substituents (e.g., the carboxylic acid group) is stabilized by intramolecular hydrogen bonding or steric effects.

The stereochemical configuration (2S,3S) implies a cis arrangement of the substituents on the piperidine ring. This is consistent with crystal structures of cis-2-methylpiperidine derivatives, where the methyl group and carboxylic acid are positioned on the same face of the ring. X-ray diffraction studies of similar compounds reveal short intermolecular hydrogen bonds (e.g., O-H⋯O or N-H⋯O) that dictate crystal packing.

Key Observations :

| Feature | Observation |

|---|---|

| Ring conformation | Chair conformation likely dominates due to steric and electronic factors. |

| Substituent orientation | Axial or equatorial positioning depends on hydrogen-bonding networks. |

| Intermolecular interactions | Potential O-H⋯O bridges between carboxylic acid and BOC carbonyl groups. |

Comparative NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

NMR spectroscopy provides critical data for confirming the compound’s structure and stereochemistry. Below is a comparative analysis based on analogous compounds:

¹H NMR

- tert-Butoxycarbonyl (BOC) group : A singlet at δ 1.4–1.5 ppm (9H) for the tert-butyl protons.

- Piperidine methyl group : A doublet at δ 1.0–1.2 ppm (3H, J = 6–7 Hz) for the CH3 group adjacent to the carboxylic acid.

- Carboxylic acid proton : Broad singlet at δ 3.8–4.2 ppm (1H), though deprotonation in DMSO-d6 may shift this to δ 2.5–3.0 ppm.

- Piperidine ring protons : Multiplets between δ 1.5–2.5 ppm for CH2 groups and δ 2.5–3.5 ppm for axial/equatorial CH protons.

¹³C NMR and DEPT

| Carbon Type | δ (ppm) | DEPT Signal |

|---|---|---|

| BOC carbonyl (C=O) | ~155–156 | Quaternary |

| Carboxylic acid (C=O) | ~170–175 | Quaternary |

| Piperidine CH3 | ~22–25 | CH3 |

| Piperidine CH2 | ~30–40 | CH2 |

| Piperidine CH | ~50–60 | CH |

Key Assignments :

Vibrational Spectroscopy and Conformational Dynamics (FT-IR, Raman)

Vibrational spectroscopy confirms functional group identities and conformational flexibility:

FT-IR

Raman (Inferred)

- C=O stretch : Strong peak at ~1700 cm⁻¹ for BOC and carboxylic acid groups.

- C-O stretch : Peaks at ~1200–1300 cm⁻¹ for BOC and carboxylic acid oxygens.

Conformational Dynamics :

The chair conformation is stabilized by minimal torsional strain, as evidenced by the absence of significant dihedral angle deviations in analogous piperidine derivatives.

Mass Spectrometric Fragmentation Patterns and Stability Studies

Mass spectrometry reveals fragmentation pathways critical for structural elucidation:

Fragmentation Patterns

Stability :

- Thermal stability : The BOC group is stable under ambient conditions but cleaves under acidic (e.g., TFA) or oxidative conditions.

- Hydrolytic stability : The carboxylic acid group is prone to decarboxylation under high temperatures or strong bases.

Properties

IUPAC Name |

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNCDXAIDIETKV-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479380 | |

| Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260606-18-5 | |

| Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of an Aldehyde Precursor

- Starting from a 3-formyl piperidine intermediate, oxidation is performed to convert the aldehyde to the carboxylic acid.

- Common oxidizing agents include chromium trioxide (CrO3) in acidic aqueous media or potassium permanganate (KMnO4).

- Reaction is typically carried out at room temperature for several hours with stirring.

Hydrolysis of an Ester Intermediate

- Starting from a methyl or ethyl ester of the 3-carboxylate, hydrolysis under acidic or basic conditions yields the free carboxylic acid.

- Basic hydrolysis: Sodium hydroxide (NaOH) in aqueous methanol or water, followed by acidification.

- Acidic hydrolysis: Dilute hydrochloric acid (HCl) under reflux.

Stereochemical Control

The (2S,3S) stereochemistry is crucial for the compound’s biological activity and is controlled by:

- Using chiral starting materials or chiral catalysts in early synthetic steps.

- Employing stereoselective reactions such as organocatalytic asymmetric vinylogous aldol reactions to set stereocenters.

- Careful purification and separation of diastereomers by chromatographic methods.

Industrial and Scalable Methods

- Continuous flow synthesis has been explored to improve yield, reproducibility, and scalability.

- Flow reactors allow precise control of reaction times and temperatures, minimizing side reactions.

- Use of immobilized catalysts or reagents can facilitate purification and reduce waste.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amine Protection | Boc-Cl, Triethylamine, DCM, 0 °C to RT | Formation of Boc-protected piperidine |

| 2 | Introduction of Carboxylic Acid (Oxidation) | CrO3, H2SO4 aqueous, RT, 3 h | Aldehyde to carboxylic acid conversion |

| 3 | Introduction of Carboxylic Acid (Hydrolysis) | NaOH (aq), MeOH/H2O, reflux; then acidify | Ester hydrolysis to free acid |

| 4 | Stereochemical Control | Chiral catalysts or chiral starting materials | Ensures (2S,3S) configuration |

| 5 | Purification | Chromatography (HPLC, flash) | Isolation of pure stereoisomer |

| 6 | Scale-up | Continuous flow reactors | Enhanced efficiency and reproducibility |

Research Findings and Mechanistic Insights

- The Boc protection step is well-established and proceeds with high yield and selectivity under mild conditions.

- Oxidation of aldehyde intermediates to carboxylic acids using chromium trioxide is efficient but requires careful handling due to toxicity and environmental concerns.

- Organocatalytic asymmetric aldol reactions have been reported to set stereocenters with high enantio- and diastereoselectivity, which is critical for obtaining the (2S,3S) isomer.

- Hydrolysis of esters is a straightforward method to liberate the carboxylic acid, with reaction conditions optimized to prevent racemization.

- Continuous flow methods are emerging as a preferred industrial approach due to better control over reaction parameters and scalability.

Additional Notes

- The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if further functionalization of the amine is required.

- The compound’s stereochemistry influences its reactivity in subsequent coupling reactions, such as peptide bond formation.

- Safety and environmental considerations favor the use of milder oxidants or catalytic oxidation methods where possible.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with an amine to form an amide bond.

Common Reagents and Conditions

Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation of the carboxylic acid can produce carboxylate salts.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. It is often employed in the preparation of piperidine derivatives that exhibit pharmacological activities, including anti-inflammatory and analgesic properties. For instance, its derivatives have been explored for their potential as inhibitors of specific kinases involved in cancer progression .

1.2. Cognitive Dysfunction Treatment

Research has indicated that derivatives of this compound may have applications in treating cognitive dysfunction associated with schizophrenia. A study highlighted the use of related compounds as selective alpha7 nicotinic receptor agonists, which could enhance cognitive function in patients suffering from this disorder . The favorable tolerability profile observed in clinical trials suggests potential for further development in this area.

Mechanistic Studies

2.1. Enzyme Inhibition

The compound has been investigated for its role as an arginase inhibitor, which is crucial in the context of cancer therapy and immune modulation. Inhibiting arginase can lead to increased levels of arginine, a precursor for nitric oxide synthesis, thereby enhancing immune responses against tumors .

2.2. GABA Transporter Interaction

Another area of research involves the interaction of this compound with GABA transporters, particularly GAT3 (GABA Transporter 3). Understanding the structural and stereochemical determinants that influence this interaction can lead to the development of novel therapeutics aimed at modulating GABAergic signaling, which is implicated in various neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The stereochemistry of the compound ensures that the resulting peptides have the desired configuration, which is crucial for their biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related analogs from literature and commercial catalogs. Key differences include substituent groups, ring size, stereochemistry, and applications.

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Substituent Effects: The methyl group in the target compound increases steric hindrance compared to hydroxy (Boc-D-3-hydroxyproline) or methoxy groups (). This may enhance lipophilicity, improving membrane permeability in drug candidates .

Ring Size and Conformation :

- Piperidine (6-membered ring) derivatives exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs. This flexibility can influence binding affinity in enzyme inhibitors or receptor ligands .

Stereochemistry :

- The (2S,3S) configuration of the target compound contrasts with (2S,3R) or (3S,4R) configurations in analogs. Stereochemistry directly impacts chiral recognition in biological systems and synthetic selectivity .

Applications: Boc-D-3-hydroxyproline is specifically noted for protease inhibition and peptide synthesis due to its hydroxyl group’s hydrogen-bonding capacity . The target compound’s methyl group may favor applications requiring hydrophobic interactions, such as kinase inhibitors or lipid-soluble prodrugs.

Q & A

Q. What are the established synthetic routes for (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid, and what reaction conditions optimize yield?

The compound is typically synthesized via asymmetric routes starting from chiral precursors. For example, enantiomerically pure (2S,3S)-configured derivatives can be prepared from L-aspartic acid β-tert-butyl ester in a five-step sequence involving cyclization, protection, and hydrolysis . Key steps include:

- Boc protection : Introduced using di-tert-butyl dicarbonate under basic conditions to stabilize the amine group during subsequent reactions .

- Stereochemical control : Achieved via chiral auxiliary-mediated cyclization or enzymatic resolution .

- Purification : Crystallization or reverse-phase HPLC ensures enantiomeric purity (>99% ee) .

| Step | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | tert-Butanol, Pd(OAc)₂, XPhos, Cs₂CO₃, 40–100°C | 75–85% | |

| Cyclization | HCl/water, 93–96°C | 90% |

Q. How is the tert-butoxycarbonyl (Boc) group strategically employed in the synthesis of this compound?

The Boc group serves as a temporary protective moiety for the piperidine nitrogen, preventing unwanted side reactions (e.g., nucleophilic attack) during coupling or oxidation steps. It is stable under acidic and basic conditions but can be cleaved selectively with trifluoroacetic acid (TFA) or HCl in dioxane . This strategy is critical in multi-step syntheses, such as peptide coupling reactions where the Boc group preserves stereochemical integrity .

Q. What analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL . The Flack parameter (e.g., ) validates enantiopurity by analyzing centrosymmetric twinning in diffraction data .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases (e.g., hexane/isopropanol) .

- NMR spectroscopy : - and -NMR confirm regiochemistry via coupling constants (e.g., for axial protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

Discrepancies in stereochemical outcomes often arise from competing reaction pathways (e.g., epimerization during Boc deprotection). Strategies include:

- Dynamic NMR : Monitors conformational exchange to identify transient intermediates .

- Computational modeling : Density Functional Theory (DFT) predicts energy barriers for epimerization, guiding solvent/temperature optimization .

- Crystallographic validation : SHELXL-refined structures provide definitive proof of configuration .

Q. What role does the Boc group play in modulating the compound’s reactivity in peptide coupling reactions?

The tert-butoxycarbonyl group sterically shields the piperidine nitrogen, reducing undesired side reactions (e.g., racemization) during activation with carbodiimides (e.g., DCC) or uronium salts (e.g., HATU). This is critical in synthesizing conformationally constrained peptides for β-sheet stabilization in neurodegenerative disease studies .

Q. How is this compound applied in the design of enzyme inhibitors (e.g., DPP-IV)?

The (2S,3S)-configured piperidine core acts as a transition-state mimic in dipeptidyl peptidase IV (DPP-IV) inhibitors. Key modifications include:

- Fluorination : Enhances binding affinity by mimicking the tetrahedral intermediate in peptide hydrolysis .

- Hydroxyl substitution : Improves solubility and pharmacokinetics .

- Crystallographic studies : SHELX-refined inhibitor-enzyme complexes guide structure-activity optimization .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage of this compound?

Q. How do steric effects influence the compound’s conformational flexibility in solution?

Rotational barriers around the piperidine ring are assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.